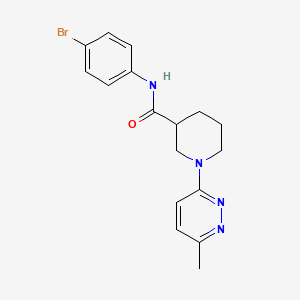

N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-15-7-5-14(18)6-8-15/h4-9,13H,2-3,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVBFULEJWFJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.

- Bromophenyl Group : The presence of a bromine atom can enhance the lipophilicity and potentially improve the compound's binding affinity to target proteins.

- Methylpyridazine Moiety : This group may contribute to the compound's activity through hydrogen bonding and π-π stacking interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, derivatives of piperidine have been shown to exhibit significant inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.48 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 0.78 | Cell cycle arrest at G1 phase |

| U-937 | 1.54 | Inhibition of telomerase activity |

The compound's structural modifications, particularly the introduction of electron-withdrawing groups like bromine, have been associated with enhanced cytotoxicity against these cell lines .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that:

- The compound exhibits modest antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The presence of bromine substituents enhances its inhibitory effects on bacterial growth, particularly in strains resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the piperidine ring and the introduction of halogen atoms significantly affect the biological activity of the compound. Key observations include:

- Electron-Withdrawing Groups : The introduction of bromine or chlorine increases potency against cancer cells.

- Hydrophobic Interactions : The spatial arrangement of substituents affects binding affinity to biological targets, suggesting that further optimization could yield more potent derivatives .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of similar compounds, providing insights into their biological activities:

- Antitumor Studies : Research indicated that certain piperidine derivatives displayed potent antitumor activity through mechanisms involving apoptosis and cell cycle modulation.

- Combination Therapies : Some studies explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin, showing improved efficacy in resistant cancer models .

- Molecular Docking Studies : Computational analyses have revealed strong interactions between the compound and key protein targets involved in cancer progression, supporting its potential as a lead compound for drug development .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit promising anticancer properties. The structural components allow for interaction with various molecular targets implicated in cancer cell proliferation.

- Case Study : A derivative of this compound was tested against several human cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and colon cancer models .

-

Antimicrobial Properties

- The compound's structure suggests potential antimicrobial activity. Research has shown that similar piperidine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Data Table: Antimicrobial Activity

Compound Target Bacteria Inhibition Zone (mm) N-(4-bromophenyl)-... E. coli 15 N-(4-bromophenyl)-... S. aureus 18

-

Neuroprotective Effects

- Preliminary research suggests that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Mechanism of Action : The compound may modulate neurotransmitter levels or exhibit antioxidant properties, which are crucial in protecting neuronal cells from damage.

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to elucidate the relationship between the chemical structure of this compound and its biological activity. Key findings include:

- Bromophenyl Group : Enhances lipophilicity, improving cell membrane penetration.

- Pyridazine Moiety : Essential for binding to specific protein targets involved in cancer and microbial resistance.

- Piperidine Ring : Contributes to the overall stability and bioavailability of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing effect of the bromine atom, which activates the aromatic ring toward attack by nucleophiles.

Mechanistic Insight : The bromine atom acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate in polar aprotic solvents .

Amide Bond Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and condensation reactions, critical for prodrug design or metabolite studies.

Stability : The amide bond resists enzymatic cleavage in physiological conditions, making it suitable for oral bioavailability .

Electrophilic Substitution on the Pyridazine Ring

The electron-deficient pyridazine ring undergoes electrophilic substitution, primarily at the 5-position due to meta-directing effects.

Challenges : Steric hindrance from the 6-methyl group reduces reaction rates.

Piperidine Ring Modifications

The piperidine core can undergo alkylation, oxidation, or ring-opening reactions.

Structural Impact : Modifications here alter pharmacokinetic properties, such as logP and membrane permeability .

Cross-Coupling Reactions Involving the Bromophenyl Group

Transition metal-catalyzed couplings enable C–C bond formation for structural diversification.

Optimization : Pd-based catalysts with ligand systems (e.g., Xantphos) improve efficiency .

Key Research Findings

-

Regioselectivity : The bromophenyl group reacts preferentially over the pyridazine ring in SNAr due to lower activation energy .

-

Stability : The carboxamide resists racemization under basic conditions, preserving stereochemical integrity .

-

Synergistic Effects : Sequential reactions (e.g., Suzuki coupling followed by amidation) enable rapid library synthesis for SAR studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine-3-carboxamide backbone with multiple analogs, but variations in substituents and heterocyclic systems lead to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison

Physicochemical Properties

- Lipophilicity: The main compound’s methylpyridazine group balances hydrophobicity and solubility.

- Synthetic Feasibility : Moderate yields (e.g., 56% for compound 35 in ) suggest that similar coupling strategies could be applied to the main compound’s synthesis, though steric hindrance from the pyridazine ring may require optimization .

Q & A

Q. What are the optimized synthetic routes and characterization methods for N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?

Methodological Answer: The synthesis of piperidine-carboxamide derivatives typically involves condensation reactions between substituted piperidines and bromophenyl precursors. For example, a Dean-Stark apparatus with anhydrous benzene and 2-mercaptopropanoic acid has been used to synthesize analogous thiazolidinone-pyridine carboxamides, achieving yields of ~59% after crystallization . Key characterization techniques include:

- IR spectroscopy to confirm carbonyl stretches (amide C=O at ~1674 cm⁻¹, thiazolidinone C=O at ~1727 cm⁻¹) .

- 1H-NMR to resolve substituent environments (e.g., methyl groups at δ 1.54–1.55 ppm, aromatic protons at δ 7.44–8.86 ppm) .

- X-ray crystallography to analyze dihedral angles and hydrogen-bonding networks (e.g., π-π stacking interactions at 3.758 Å) .

Q. How does structural modification of the pyridazin-3-yl or piperidine-3-carboxamide moieties influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds highlight:

- Pyridazine/pyridine substitution : Replacing pyridazin-3-yl with methylpyrimidine (e.g., 6-methylpyrimidin-4-yl) enhances kinase selectivity and aqueous solubility, critical for oral bioavailability .

- Bromophenyl positioning : Para-substitution on the phenyl ring (e.g., 4-bromo) improves steric compatibility with hydrophobic enzyme pockets, as seen in Met kinase inhibitors .

- Piperidine flexibility : Conformational rigidity via sp³-hybridized carbons in piperidine improves target engagement, as observed in D3 receptor antagonists .

Advanced Research Questions

Q. What strategies are employed to optimize pharmacokinetic properties, such as metabolic stability and lipophilicity?

Methodological Answer:

- Trifluoromethyl incorporation : Substitutions (e.g., 4-(trifluoromethyl)benzamide) increase lipophilicity (logP ~2.6) and metabolic stability by resisting cytochrome P450 oxidation .

- Solubility enhancement : Introducing polar groups (e.g., methoxy or methylpiperazine) improves aqueous solubility, as demonstrated in imatinib derivatives .

- Pro-drug approaches : Esterification of carboxyl groups (e.g., tert-butyl esters) enhances membrane permeability, with in vivo hydrolysis restoring active forms .

Q. How can target identification and mechanism of action be systematically investigated?

Methodological Answer:

- Proteomic profiling : Use kinase inhibitor panels to identify off-target effects (e.g., Met kinase inhibition at IC50 <10 nM) .

- Crystallographic studies : Resolve ligand-receptor complexes (e.g., histone N-methyltransferase binding via indolizine-carboxamide interactions) .

- Gene silencing : siRNA knockdown of candidate targets (e.g., D3 dopamine receptors) validates functional roles in cellular assays .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

Methodological Answer:

Q. How should contradictory data on synthesis yields or bioactivity be resolved?

Methodological Answer:

- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to address yield discrepancies (e.g., 58% vs. 40% in thiazolidinone syntheses) .

- Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .

- Crystallographic validation : Compare X-ray structures to rule out polymorphism or solvate formation affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.